Prolonium iodide

Vue d'ensemble

Description

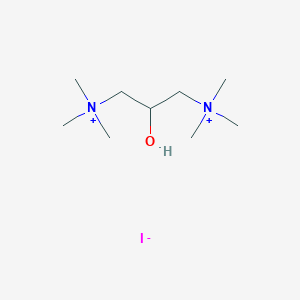

Prolonium iodide is a quaternary amine derivative . It has been used as a source of iodine, administered by injection as part of the treatment for thyroid storm and for the pre-operative management of hyperthyroidism . It is also marketed in Italy for veterinary use for the treatment of infectious granulomas, in various forms of actinomycosis .

Molecular Structure Analysis

Prolonium iodide has a molecular formula of C9H24I2N2O . Its average mass is 430.109 Da and its monoisotopic mass is 429.997772 Da .

Physical And Chemical Properties Analysis

Prolonium iodide appears as a white, crystalline powder . It is freely soluble in water, slightly soluble in alcohol, and practically insoluble in ether and acetone .

Applications De Recherche Scientifique

Fluorescent Nuclear and Chromosome Counterstain

Propidium iodide (PI) is a popular red-fluorescent nuclear and chromosome counterstain . It binds to DNA by intercalating between the bases with little or no sequence preference . Once the dye is bound, its fluorescence is enhanced 20- to 30-fold .

Dead Cell Detection

Since propidium iodide is not permeant to live cells, it is commonly used to detect dead cells in a population . Cells with permanently or reversibly damaged cell membranes will fluoresce red .

Fluorescence Microscopy

PI is widely used in fluorescence microscopy . It provides a means to identify and quantitate dead and necrotic cells rapidly and reliably .

Confocal Laser Scanning Microscopy

Propidium iodide is also used in confocal laser scanning microscopy . It helps in visualizing the details of cell structures and functions .

Flow Cytometry

Propidium iodide is used in flow cytometry to evaluate cell viability . It is often used in tandem with other stains to obtain total cell counts and observe the morphologies of cells within a sample .

Fluorometry

In fluorometry, propidium iodide is used due to its property of exhibiting enhanced fluorescence upon binding to either DNA or RNA .

In Situ Hybridization

Propidium iodide can be used in in situ hybridization applications . It stains nucleic acids, like DNA and RNA .

Immunohistochemistry Applications

In immunohistochemistry applications, propidium iodide is used as an indicator of membrane integrity . It freely penetrates cell membranes of dead or dying cells but is excluded from viable cells .

Safety and Hazards

Prolonium iodide is considered hazardous. It can cause skin irritation and serious eye irritation . It can also cause damage to organs through prolonged or repeated exposure . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water and seek medical attention if irritation persists .

Mécanisme D'action

Target of Action

Prolonium iodide is primarily used in the treatment of various conditions related to the eye, immune system, and nervous system . It has been used for late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, fundus hemorrhage, vitreous opacity, semi-old corneal leukoplakia, and plaques . It can also be used as an adjunctive treatment for optic neuritis .

Mode of Action

Prolonium iodide is an organic iodine compound . It is used as an auxiliary therapeutic agent to promote the absorption of pathological turbidity . After injection, it is slowly absorbed, with most of it residing in adipose tissue and nerve tissue . In the body, it gradually decomposes into free iodine, which is distributed throughout the body . It can promote the absorption of inflammatory exudates and other pathological deposits in the tissue and the dissipation of chronic inflammation .

Pharmacokinetics

The pharmacokinetics of Prolonium iodide involve slow absorption after injection . A significant portion of the compound resides in adipose tissue and nerve tissue . Over time, it gradually decomposes into free iodine, which is then distributed throughout the body .

Result of Action

The primary result of Prolonium iodide’s action is the promotion of the absorption of inflammatory exudates and other pathological deposits in tissues . This leads to the dissipation of chronic inflammation . It is used in the treatment of various conditions, including late-stage granuloma, non-granulomatous iridocyclitis, retinochoroiditis, among others .

Propriétés

IUPAC Name |

[2-hydroxy-3-(trimethylazaniumyl)propyl]-trimethylazanium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H24N2O.2HI/c1-10(2,3)7-9(12)8-11(4,5)6;;/h9,12H,7-8H2,1-6H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZDOLIXBYLRAC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(C[N+](C)(C)C)O.[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24I2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021784 | |

| Record name | (2-Hydroxytrimethylene)bis(trimethylammonium iodide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prolonium iodide | |

CAS RN |

123-47-7 | |

| Record name | Prolonium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Hydroxytrimethylene)bis(trimethylammonium iodide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prolonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKH95UNQ6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

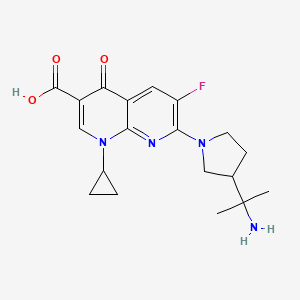

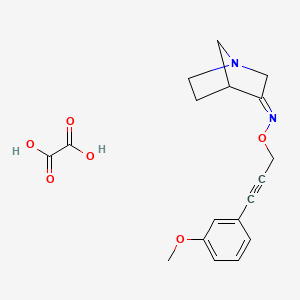

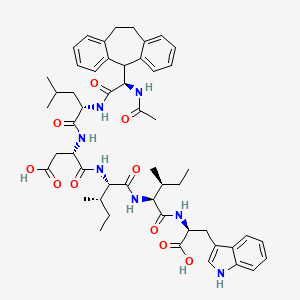

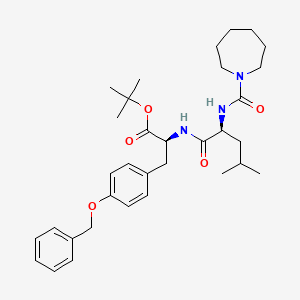

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)

![(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide](/img/structure/B1679097.png)

![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)

![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)

![6,11-Dihydro[1]benzothiopyrano[4,3-b]indole](/img/structure/B1679109.png)

![sodium (Z)-2-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoate](/img/structure/B1679115.png)

![N4-(3-bromophenyl)-N6-methylpyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1679116.png)